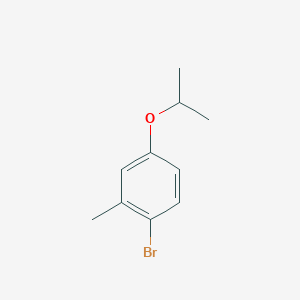

2-Bromo-5-isopropoxytoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

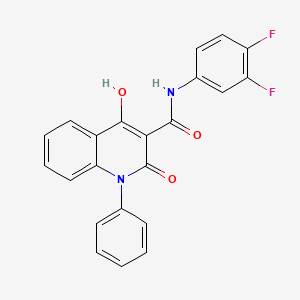

2-Bromo-5-isopropoxytoluene, also known as 1-bromo-4-isopropoxy-2-methylbenzene, is a chemical compound with the molecular formula C10H13BrO and a molecular weight of 229.12 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-5-isopropoxytoluene is 1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 . This indicates that the molecule consists of a benzene ring with a bromine atom and an isopropoxy group attached to it, along with a methyl group.Physical And Chemical Properties Analysis

2-Bromo-5-isopropoxytoluene is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

2-Bromo-5-isopropoxytoluene is utilized in polymer synthesis. For instance, the polymerization of related compounds with isopropylmagnesium chloride and nickel catalysts produces poly(3-hexylthiophene) with very low polydispersity. This process involves quenching with hydrochloric acid, promoting protonolysis before the coupling reaction (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Halogenation in Organic Chemistry

The compound plays a role in various halogenation processes in organic chemistry. For example, the use of N-Halosuccinimide and acidic catalysts in ring halogenations of polyalkylbenzenes has been studied. Such methodologies enable the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, with high yield (Bovonsombat & Mcnelis, 1993).

Synthesis of Medical Intermediates

It is also involved in the synthesis of medical intermediates. For instance, 2-Bromo-6-fluorotoluene, an important medical intermediate, is prepared from 2-Amino-6-nitrotoluene through a series of reactions including Gattermann diazonium salt substitution and Schiemann reaction (Li Jiang-he, 2010).

Application in Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction utilizes derivatives of compounds like 2-bromo-5-isopropoxytoluene. This method involves reacting 2,5-dibromo-3-hexylthiophene with arylboronic acids to synthesize thiophene derivatives, which show potential medicinal applications due to their biofilm inhibition and anti-thrombolytic activities (Ikram et al., 2015).

Kinetic Studies in Polymerization

Kinetic studies of the controlled polymerization of related thiophene derivatives using Ni(dppp)Cl2 as a catalyst and LiCl as an additive reveal that propagation rate constants are significantly influenced by the ratio of LiCl to monomer. This research is pivotal in the synthesis of high molecular weight polydodecylthiophene (Lamps & Catala, 2011).

Molecular Dynamics Simulation in Chemical Extraction

In chemical extraction processes, 2-Bromo-5-isopropoxytoluene derivatives have been studied. For instance, the extraction kinetic mechanism of Ni(II) with a similar compound was analyzed, revealing the formation of a Ni(II) complex at the interface and the preferential adsorption in certain solvent systems (Watarai, Gotoh, & Gotoh, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

1-bromo-2-methyl-4-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQADIFNVMNUSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-isopropoxytoluene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2464912.png)

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B2464915.png)

![2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2464916.png)

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)

![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)